Diethyl 2-hydroxymalonate
Description
Diethyl 2-hydroxymalonate (CAS 13937-08-1, molecular formula C₇H₁₂O₅, molecular weight 176.17 g/mol) is a malonate derivative featuring two ethyl ester groups and a hydroxyl group at the central carbon. It is synthesized via visible light photoredox-catalyzed reductive coupling or Oxone®-mediated α-hydroxylation of β-dicarbonyl precursors . Characterized by NMR (¹H and ¹³C), IR, and mass spectrometry, it exists as a white solid or oil and is stored at 2–8°C due to its sensitivity . The hydroxyl group enhances polarity and hydrogen-bonding capacity, making it a versatile intermediate in organic synthesis, particularly for heterocyclic and medicinal compounds .
Properties
IUPAC Name |
diethyl 2-hydroxypropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZQTXSCMRPKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161030 | |
| Record name | Propanedioic acid, hydroxy-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13937-08-1 | |
| Record name | Propanedioic acid, hydroxy-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013937081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, hydroxy-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In dimethylformamide (DMF) at elevated temperatures (150°C), DEChM reacts with KF to yield this compound alongside diethyl 2-fluoromalonate and condensation byproducts. The hydroxide ion responsible for the substitution is hypothesized to originate from trace moisture in the solvent or decomposition of DMF under thermal stress. Key parameters influencing the reaction include:
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Temperature : At 150°C, the formation of this compound accounts for 20.6% of the product mixture (Table 1, Entry 1). Reducing the temperature to 100°C suppresses hydroxymalonate formation, favoring solvent-derived byproducts.
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Catalyst Addition : Introducing 18-crown-6 ether enhances fluoride ion availability, increasing fluoromalonate yields (48.1%) but marginally affecting hydroxymalonate production.
Table 1: Product Distribution in DEChM-KF Reactions (DMF, 6 Hours)
| Entry | DEChM:KF Ratio | Temperature (°C) | Catalyst | This compound Yield (%) |
|---|---|---|---|---|
| 1 | 2:3 | 150 | None | 20.6 |
| 4 | 1:3 | 150 | None | 18.6 |
Side Reactions and Byproduct Formation
Competing pathways include:
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Solvent Interaction : DEChM reacts with DMF to form diethyl 2-(dimethylamino)malonate (16.7% in Entry 1).
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Condensation : Elevated temperatures promote dimerization, yielding ethyl-2-methylthioacetate (12.3% in DMSO).
Nucleophilic Addition via Tetrakis(dimethylamino)ethylene (TDAE) Approach
The TDAE-mediated reaction offers an alternative route to hydroxymalonate derivatives through reductive coupling. While primarily applied to substituted chlorides, this method demonstrates adaptability for this compound synthesis under modified conditions.
Reaction Protocol and Substrate Scope
In a typical procedure, TDAE reduces chlorinated precursors, generating carbanions that attack diethyl oxomalonate. For unsubstituted diethyl chloromalonate, this would theoretically yield this compound, though literature examples focus on nitro- and heterocyclic-substituted variants (Table 2).
Table 2: Yields of Hydroxymalonate Derivatives via TDAE
| Entry | Substrate | Product Structure | Yield (%) |
|---|---|---|---|
| 1 | Naphthyl chloride | Naphthyl-hydroxymalonate | 40 |
| 2 | Pyridyl chloride | Pyridyl-hydroxymalonate | 24 |
| 5 | Thienyl chloride | Thienyl-hydroxymalonate | 60 |
Optimization Challenges
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Temperature Sensitivity : Reactions initiated at -20°C and warmed to room temperature mitigate premature decomposition.
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Solvent Choice : DMF facilitates carbanion stability but necessitates rigorous drying to avoid hydrolysis.
Comparative Analysis of Preparation Methods
Yield and Scalability
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Substitution Method : Yields of this compound cap at ~20% due to competing fluorination and side reactions. Scaling requires efficient byproduct separation.
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TDAE Approach : While yielding 24–60% for substituted derivatives, adapting this method to unsubstituted DEChM remains unexplored but theoretically viable.
Practical Considerations
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Cost and Safety : KF and DMF are cost-effective but require high-temperature handling. TDAE offers milder conditions but involves air-sensitive reagents.
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Purity Challenges : Both methods necessitate chromatography or extraction for product isolation, complicating industrial adoption.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-hydroxymalonate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form malonic acid and ethanol under acidic or basic conditions.
Condensation: It can undergo condensation reactions with urea to form barbituric acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Alkylation: Alkyl halides and a base such as sodium ethoxide.
Condensation: Urea and heat.
Major Products Formed
Hydrolysis: Malonic acid and ethanol.
Alkylation: Alpha-alkylated malonic esters.
Condensation: Barbituric acid.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block for Pharmaceuticals : Diethyl 2-hydroxymalonate is widely used as a precursor in the synthesis of barbiturates and other pharmaceutical compounds. Its reactive methylene group allows for alkylation and acylation reactions, facilitating the creation of complex molecular structures essential for drug development .
- Synthesis of Chiral Compounds : The compound is instrumental in the synthesis of chiral halogenated acetic acids, which are important in various biochemical applications. It can undergo reactions that yield optically active products necessary for pharmaceuticals .
2. Biochemical Studies
- Enzyme-Catalyzed Reactions : Researchers utilize this compound to study enzyme mechanisms and metabolic pathways involving malonic acid derivatives. Its role as a substrate helps elucidate enzyme functions and interactions within biological systems .
3. Industrial Applications
- Production of Polymers and Resins : In industrial settings, this compound is employed in the manufacture of polymers, resins, and plasticizers. Its properties allow it to enhance the performance characteristics of these materials .
Mechanism of Action
The mechanism of action of propanedioic acid, hydroxy-, diethyl ester involves its reactivity as an ester and its ability to form enolate ions. The enolate ions can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved include the formation of carbon-carbon bonds and the activation of carboxylate groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Malonate Esters
Diethyl Malonate (CAS 105-53-3)
- Structure : Lacks the hydroxyl group at C2.
- Properties : Lower polarity (logP ~0.8 vs. ~0.5 for 2-hydroxymalonate) and higher stability under ambient conditions.
- Reactivity: Classic enolate formation for alkylation/acylation; absence of hydroxyl limits hydrogen-bonding applications.
- Applications : Widely used in Barbier reactions and polyester synthesis .
Methyl 2-(Adamantan-1-yl)-2-hydroxyacetate (2f-ol)
- Structure : Methyl ester with an adamantyl substituent.
- Properties : Increased steric bulk (adamantyl group) reduces solubility in polar solvents.
- Reactivity : Adamantyl stabilizes carbocation intermediates, favoring SN1 pathways.
- Applications : Synthesis of rigid, lipophilic frameworks for drug design .
Diethyl 2-(Aminomethylene)malonate (CAS 6296-99-7)
- Structure: Aminomethylene group replaces hydroxyl.
- Properties : Enhanced nucleophilicity (pKa ~8.5 vs. ~12 for hydroxyl).
- Reactivity : Participates in condensation reactions (e.g., Biginelli reactions) to form pyrimidines.
- Applications: Precursor for amino acid analogs and heterocycles .
Complex Heterocyclic Derivatives
Diethyl 2-[(6-Chloro-3-nitro-1H-imidazo[1,2-a]pyridin-2-yl)methyl]-2-hydroxymalonate (Compound 13)
- Structure : Imidazopyridine-linked malonate with chloro and nitro groups.
- Properties : Aromaticity increases UV absorbance (λmax ~270 nm); nitro group enhances electrophilicity.
- Reactivity : Nitro reduction and nucleophilic substitution at chlorine.
- Applications : Anticancer and antimicrobial agent development .
Diethyl 2-(5,5'-Dichloro-3'-methoxy-1H,1'H-2,2'-bisindol-3-yl)-2-hydroxymalonate (Compound 16)
Aromatic and Lipophilic Derivatives
Diethyl Benzylmalonate (CAS 607-81-8)
- Structure : Benzyl substituent at C2.
- Properties : Increased lipophilicity (clogP ~2.5) and π-π stacking capability.
- Reactivity : Benzyl group stabilizes radicals in photoredox reactions.
- Applications : Pharmaceutical intermediates for antihypertensives .
Diethyl 2-(2-Phenylacetyl)malonate (CAS 20320-59-6)
Comparative Data Table
Key Findings and Insights
- Reactivity: The hydroxyl group in this compound facilitates hydrogen bonding and acid-catalyzed cyclizations, unlike non-hydroxylated analogs like Diethyl malonate .
- Lipophilicity : Aromatic substituents (e.g., benzyl, phenylacetyl) increase clogP, enhancing blood-brain barrier penetration in drug candidates .
- Steric Effects : Bulky groups (e.g., adamantyl) hinder nucleophilic attacks but stabilize transition states in SN1 mechanisms .
- Biological Activity : Nitro and chloro substituents in heterocyclic derivatives correlate with antimicrobial and anticancer properties .
Biological Activity
Diethyl 2-hydroxymalonate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the presence of two ethyl ester groups and a hydroxyl group attached to a malonate backbone. This unique structure allows for various chemical modifications, enhancing its biological activity.
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections.
2. Anticancer Properties
The compound has also been explored for its anticancer effects. Research indicates that this compound can induce apoptosis in cancer cell lines, particularly through the inhibition of key enzymes involved in cancer progression. For example, it has been shown to inhibit succinate dehydrogenase, leading to mitochondrial dysfunction and subsequent cell death in neuroblastoma cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound acts as an inhibitor of succinate dehydrogenase, which is crucial in the mitochondrial respiratory chain. This inhibition results in decreased ATP production and increased reactive oxygen species (ROS), leading to oxidative stress and cell death .
- Mitochondrial Dysfunction: Studies have demonstrated that this compound causes mitochondrial potential collapse and cytochrome c release, which are critical events in the apoptotic pathway .
Case Studies
- Neurotoxicity Assessment: A study examining the effects of malonate on neuronal cells found that this compound caused significant neurotoxicity characterized by mitochondrial dysfunction and loss of cell viability. The study highlighted the compound's potential role in neurodegenerative diseases .
- Anticancer Efficacy: In vitro studies on various cancer cell lines revealed that this compound induced apoptosis via ROS generation and mitochondrial pathway activation. These findings suggest its potential as a chemotherapeutic agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, mitochondrial dysfunction |
| Diethyl malonate | Moderate | Moderate | Similar pathways but less potent |
| Malonic acid | No | Low | Limited interaction with cellular targets |
Q & A
Q. Basic
- ¹H-NMR : In C₆D₆, characteristic signals include a singlet at δ 4.89 ppm (CH group), multiplets at δ 3.86–4.02 ppm (ester CH₂), and peaks for tert-butyl (δ 1.00 ppm) and ethyl groups (δ 0.89 ppm) .
- Mass Spectrometry : While direct data for this compound is limited, analogous malonates (e.g., diethyl malonate) show molecular ion peaks at m/z 160.1678 (C₇H₁₂O₄), validated via NIST databases .
- TLC : A retention factor (Rf) of 0.42 in n-pentane/Et₂O 5:1 confirms purity .
How do steric and electronic factors influence the reactivity of this compound in protection reactions, such as silylation?
Q. Advanced
- Electronic Effects : The hydroxyl group in this compound increases acidity compared to diethyl malonate, facilitating deprotonation and nucleophilic attack during silylation. Electron-withdrawing ester groups stabilize the enolate intermediate, enhancing reactivity .
- Steric Considerations : Bulky protecting groups like TBSCl require precise stoichiometry to avoid over-silylation. Imidazole acts as a mild base, minimizing steric hindrance during the reaction .
- Solvent Choice : Anhydrous THF prevents hydrolysis of TBSCl and ensures optimal reaction kinetics .
What strategies can resolve contradictions in reported alkylation outcomes when using this compound derivatives?
Q. Advanced
- Base Selection : Stronger bases (e.g., LDA) may over-enolize the substrate, leading to side reactions, while weaker bases (e.g., imidazole) improve regioselectivity .
- Electrophile Compatibility : Sterically hindered alkyl halides may reduce yields due to poor nucleophilic attack. Testing alternative electrophiles (e.g., allyl bromides) can mitigate this .
- Temperature Control : Lower temperatures (0–5°C) suppress undesired side reactions in sensitive alkylation steps .
What are the recommended purification techniques for this compound post-synthesis, and how does solvent choice impact efficiency?
Q. Basic
- Liquid-Liquid Extraction : Et₂O effectively partitions organic products from aqueous phases, removing residual imidazole or HCl .
- Column Chromatography : Using n-pentane/Et₂O (5:1) achieves high recovery (84%) with minimal polarity overlap between product and impurities .
- Solvent Polarity : Non-polar solvents (n-pentane) reduce co-elution of polar byproducts, improving resolution .
How does the presence of hydroxyl groups in this compound affect its acidity and enolate formation compared to diethyl malonate?
Q. Advanced
- Acidity Enhancement : The hydroxyl group increases α-hydrogen acidity via hydrogen bonding and inductive effects, lowering the pKa by ~2–3 units compared to diethyl malonate. This facilitates enolate formation at milder conditions .
- Enolate Stability : Hydrogen bonding between the hydroxyl and ester groups stabilizes the enolate intermediate, improving alkylation efficiency. However, competing silylation may occur if unprotected .
- Comparative Reactivity : this compound undergoes silylation 3–5 times faster than diethyl malonate under identical conditions, highlighting its enhanced nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
